6-Chloro-8-iodo-2-methylquinoline
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Overview
Description
6-Chloro-8-iodo-2-methylquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science. The presence of chlorine and iodine atoms in the quinoline ring enhances its reactivity and potential for further functionalization.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-8-iodo-2-methylquinoline typically involves the halogenation of 2-methylquinoline. One common method is the sequential halogenation process, where 2-methylquinoline is first chlorinated to form 6-chloro-2-methylquinoline, followed by iodination to obtain the final product. The reaction conditions for chlorination often involve the use of chlorine gas or a chlorinating agent such as thionyl chloride in the presence of a catalyst like aluminum chloride. Iodination can be achieved using iodine and an oxidizing agent such as hydrogen peroxide or sodium iodate.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced separation techniques such as distillation and crystallization are often employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-8-iodo-2-methylquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide, potassium tert-butoxide, or organolithium compounds can be used under appropriate conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate, chromium trioxide, or hydrogen peroxide are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
Substitution Reactions: Products include various substituted quinoline derivatives with different functional groups.
Oxidation Reactions: Products include quinoline carboxylic acids or aldehydes.
Reduction Reactions: Products include tetrahydroquinoline derivatives.
Scientific Research Applications
6-Chloro-8-iodo-2-methylquinoline has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents with antimicrobial, antiviral, and anticancer activities.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Agriculture: It is explored for its potential use as a pesticide or herbicide due to its biological activity.
Mechanism of Action
The mechanism of action of 6-Chloro-8-iodo-2-methylquinoline depends on its specific application. In medicinal chemistry, it may act by inhibiting key enzymes or receptors involved in disease pathways. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death. The presence of chlorine and iodine atoms may enhance the binding affinity and specificity of the compound to its molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-2-methylquinoline
- 8-Iodo-2-methylquinoline
- 6-Bromo-8-iodo-2-methylquinoline
- 6-Chloro-8-fluoro-2-methylquinoline
Uniqueness
6-Chloro-8-iodo-2-methylquinoline is unique due to the presence of both chlorine and iodine atoms in the quinoline ring, which enhances its reactivity and potential for further functionalization. This dual halogenation provides a versatile platform for the synthesis of a wide range of derivatives with diverse biological and chemical properties.
Properties
IUPAC Name |
6-chloro-8-iodo-2-methylquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClIN/c1-6-2-3-7-4-8(11)5-9(12)10(7)13-6/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEXXWCPBQBQCKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2C=C1)Cl)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClIN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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